

The Versatile Intermediate: Methyl 5-amino-4-bromopicolinate in Modern Organic Synthesis

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Compound of Interest

Compound Name: Methyl 5-amino-4-bromopicolinate

Cat. No.: B1454768

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In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, **Methyl 5-amino-4-bromopicolinate** has emerged as a versatile and valuable intermediate. Its unique arrangement of a nucleophilic amino group, a synthetically tractable bromine atom, and an ester functionality on a pyridine scaffold provides a rich platform for molecular diversification. This guide offers an in-depth exploration of the synthesis, reactivity, and key applications of **Methyl 5-amino-4-bromopicolinate**, providing researchers, scientists, and drug development professionals with detailed protocols and field-proven insights.

Core Molecular Data

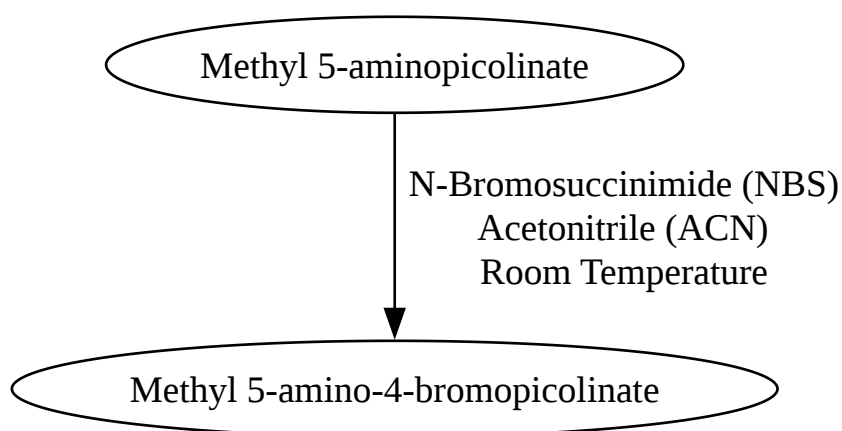
Methyl 5-amino-4-bromopicolinate is a pyridine derivative with the following key identifiers:

Property	Value
IUPAC Name	methyl 5-amino-4-bromopyridine-2-carboxylate
CAS Number	870100-07-5
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂
Molecular Weight	231.05 g/mol

The strategic positioning of the amino and bromo substituents on the pyridine ring dictates its reactivity, making it a prime substrate for a variety of cross-coupling reactions.

Synthesis of Methyl 5-amino-4-bromopicolinate: A Step-by-Step Protocol

The most common and efficient method for the synthesis of **Methyl 5-amino-4-bromopicolinate** is through the regioselective bromination of its precursor, Methyl 5-aminopicolinate. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, directing the incoming bromine to the ortho position.



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Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from established procedures for the bromination of similar activated pyridine systems.

Materials and Reagents:

- Methyl 5-aminopicolinate
- N-Bromosuccinimide (NBS)
- Acetonitrile (ACN)
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexanes

Procedure:

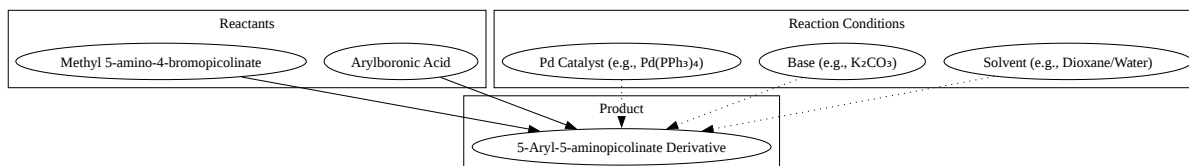
- To a solution of Methyl 5-aminopicolinate (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexanes) to yield **Methyl 5-amino-4-bromopicolinate**.

Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of **Methyl 5-amino-4-bromopicolinate** lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The bromine atom serves as a versatile handle for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl structures. **Methyl 5-amino-4-bromopicolinate** is an excellent substrate for this reaction, coupling with a wide range of aryl and heteroaryl boronic acids or their esters.



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Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on well-established methods for the Suzuki-Miyaura coupling of bromo-pyridines.^[1]

Materials and Reagents:

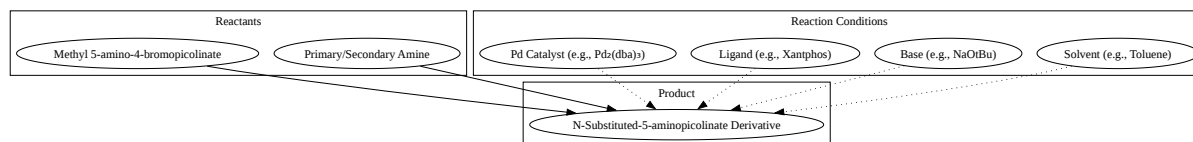
- **Methyl 5-amino-4-bromopicolinate**
- Arylboronic acid or ester
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., 1,4-dioxane, toluene, DMF)
- Water (degassed)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a Schlenk flask, add **Methyl 5-amino-4-bromopicolinate** (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
- Evacuate and backfill the flask with an inert gas (repeat three times).
- Add the palladium catalyst (2-5 mol%) under a positive pressure of inert gas.
- Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.^{[2][3]} **Methyl 5-amino-4-bromopicolinate** can be coupled with a variety of primary and secondary amines to generate more complex substituted aminopyridines.



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Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related bromo-pyridines.[4]

Materials and Reagents:

- **Methyl 5-amino-4-bromopicolinate**
- Primary or secondary amine
- Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
- Phosphine ligand (e.g., Xantphos, BINAP)
- Base (e.g., NaOtBu, Cs₂CO₃)
- Anhydrous, degassed solvent (e.g., toluene, dioxane)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.

- Add **Methyl 5-amino-4-bromopicolinate** (1.0 eq) and the amine (1.2 eq).
- Add the anhydrous, degassed solvent.
- Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

Substituted picolinates are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The derivatives of **Methyl 5-amino-4-bromopicolinate** are valuable intermediates in the synthesis of such inhibitors.

For example, related aminopyridine scaffolds are key components of inhibitors targeting kinases such as ALK, c-Kit, and PDGFR.^[5] The ability to introduce diverse aryl and amino substituents through the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the fine-tuning of inhibitor potency and selectivity.

Safety and Handling

Methyl 5-amino-4-bromopicolinate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 5-amino-4-bromopicolinate is a highly versatile and synthetically valuable intermediate. Its trifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. The detailed protocols provided herein for its synthesis and key applications in palladium-catalyzed cross-coupling reactions offer a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the development of novel and potent therapeutic agents.

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